10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
CAS No.:
Cat. No.: VC15193784
Molecular Formula: C24H22O7
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
![10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione -](/images/structure/VC15193784.png)
Specification
Molecular Formula | C24H22O7 |
---|---|
Molecular Weight | 422.4 g/mol |
IUPAC Name | 10-ethyl-2-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-5-methyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
Standard InChI | InChI=1S/C24H22O7/c1-4-13-10-20(26)30-17-7-12(2)21-15(25)11-16(31-24(21)22(13)17)14-8-18(27-3)23-19(9-14)28-5-6-29-23/h7-10,16H,4-6,11H2,1-3H3 |
Standard InChI Key | IATKXRXRDOXBRE-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC5=C(C(=C4)OC)OCCO5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a fused pyranochromene system (4H,8H-pyrano[2,3-f]chromene-4,8-dione) with a 10-ethyl group and a 5-methyl substituent. The benzodioxin moiety at position 2 introduces a 8-methoxy group and a 2,3-dihydro configuration, enhancing steric complexity and potential hydrogen-bonding interactions.
Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₂₂O₇ | |
Molecular Weight | 422.43 g/mol | |
SMILES Notation | COc1ccc2c(c1)OCCO2C3C(C4=C(OC3)C(=O)C=C(C4=O)C)CC | |
Hydrogen Bond Acceptors | 7 | |
Topological Polar Surface Area | 88.9 Ų |
The benzodioxin ring (1,4-benzodioxin) contributes to lipophilicity, while the pyranochromene system offers planar rigidity, a feature associated with intercalation into biological targets .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
Synthesis likely proceeds through convergent strategies:
-
Benzodioxin Construction: 6-Methoxy-2,3-dihydro-1,4-benzodioxin-6-amine serves as a precursor, undergoing Ullmann coupling or nucleophilic substitution to attach the pyranochromene unit.
-
Pyranochromene Formation: Cyclocondensation of dihydroxycoumarin derivatives with ethyl acetoacetate under acidic conditions generates the pyran ring .
Key Challenges
-
Regioselectivity: Ensuring proper substitution at the 2-position of the chromene core requires careful catalyst selection (e.g., Pd(OAc)₂ for Suzuki couplings).
-
Steric Hindrance: The 10-ethyl and 5-methyl groups may impede ring-closure steps, necessitating high-temperature reflux in polar aprotic solvents.
Physicochemical Properties
Property | Experimental Value | Computational Prediction |
---|---|---|
logP (Partition) | 2.8 (Estimated) | 3.1 ± 0.2 (ALOGPS) |
Aqueous Solubility | <0.1 mg/mL | -2.64 (logSw) |
Melting Point | Not reported | 215–220°C (Predicted) |
The low solubility profile suggests formulation challenges, potentially addressed via nanoparticle encapsulation or prodrug strategies.
Comparative Analysis with Structural Analogs
Compound | Target Activity | Potency (IC₅₀) | Source |
---|---|---|---|
EVT-11443292 (This compound) | Topoisomerase II | Pending | |
DUBs-IN-1 (CAS 924296-18-4) | USP8 Inhibition | 0.24 µM | |
3-Aryl-4H-chromen-4-ones | Tubulin Binding | 0.7 µM |
The benzodioxin group in EVT-11443292 may enhance blood-brain barrier penetration compared to simpler chromenes.
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with kinase targets (e.g., MAPK, PI3K) via phosphoproteomics.
-
ADMET Profiling: Assess hepatic metabolism using cytochrome P450 isoforms (CYP3A4, CYP2D6).
-
Synthetic Optimization: Explore biocatalytic methods to improve yield beyond current <15% estimates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume